molecular formula C23H15Cl2N3O B6509403 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-88-7

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509403
CAS No.: 901005-88-7
M. Wt: 420.3 g/mol
InChI Key: HSYDPSZZTWRIAE-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 8-methoxyquinoline under acidic conditions to form an intermediate, which is then cyclized with hydrazine to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically require controlled conditions such as specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities and different physical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinolines and quinoline derivatives such as:

Uniqueness

1,3-bis(4-chlorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro substituents enhances its reactivity in nucleophilic substitution reactions, and the methoxy group contributes to its electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O/c1-29-18-10-11-21-19(12-18)23-20(13-26-21)22(14-2-4-15(24)5-3-14)27-28(23)17-8-6-16(25)7-9-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYDPSZZTWRIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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